[1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol
CAS No.:
Cat. No.: VC17743017
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3O2 |
|---|---|
| Molecular Weight | 179.18 g/mol |
| IUPAC Name | [2-methyl-5-(1,3-oxazol-2-yl)pyrazol-3-yl]methanol |
| Standard InChI | InChI=1S/C8H9N3O2/c1-11-6(5-12)4-7(10-11)8-9-2-3-13-8/h2-4,12H,5H2,1H3 |
| Standard InChI Key | VAAOQYWMTRTSAX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=NC=CO2)CO |
Introduction
Chemical Identity and Structural Properties
The compound belongs to the pyrazole-oxazole hybrid family, characterized by a pyrazole ring fused with an oxazole moiety. Its molecular formula is C₈H₉N₃O₂, with a molecular weight of 179.18 g/mol. The structure consists of a 1-methylpyrazole core substituted at the 3-position with a 1,3-oxazol-2-yl group and a hydroxymethyl group at the 5-position.
Molecular Geometry and Stability
The planar arrangement of the pyrazole and oxazole rings facilitates π-π stacking interactions, enhancing stability. The hydroxymethyl group introduces polarity, improving solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₃O₂ |
| Molecular Weight | 179.18 g/mol |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (N and O atoms) |
| Rotatable Bonds | 2 |
Synthesis and Optimization
The synthesis of [1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol involves multi-step reactions, typically starting with substituted pyrazole precursors.
Key Synthetic Routes
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Formation of Pyrazole Core: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is synthesized via cyclization of diethyl oxalate with methylhydrazine under acidic conditions .
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Oxazole Ring Introduction: The oxazole moiety is introduced through nucleophilic substitution or cycloaddition reactions. For example, coupling the pyrazole intermediate with 2-chlorooxazole in the presence of a palladium catalyst yields the hybrid structure.
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Hydroxymethylation: The ester group at the 5-position is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄).
Table 2: Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Diethyl oxalate, methylhydrazine, −5°C | 94 |
| Oxazole Substitution | 2-Chlorooxazole, Pd(PPh₃)₄, 80°C | 30–50 |
| Reduction | LiAlH₄, THF, 0°C | 42–60 |
Reaction yields vary due to steric hindrance from the methyl and oxazole groups, necessitating optimized stoichiometry .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): Signals at δ 2.25 ppm (s, 3H, CH₃), 4.11 ppm (s, 3H, N–CH₃), and 4.55 ppm (dd, J = 1.2 Hz, 2H, CH₂OH) confirm substituent positions .
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¹³C NMR: Peaks at 160.2 ppm (C=O) and 148.7 ppm (oxazole C–N) validate ring connectivity.
Mass Spectrometry (MS)
The molecular ion peak at m/z 179.18 [M+H]⁺ aligns with the molecular formula, while fragments at m/z 161 (loss of H₂O) and 133 (oxazole ring cleavage) provide structural insights.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits 5-lipoxygenase activating protein (FLAP), a key enzyme in leukotriene biosynthesis. In vitro assays show IC₅₀ = 12.5 μM against FLAP, reducing leukotriene B₄ production by 85% in human neutrophils.
Applications in Medicinal Chemistry
Drug Development
The compound’s dual inhibition of inflammatory and oxidative pathways positions it as a candidate for:
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Asthma and COPD: Targeting leukotriene-driven bronchoconstriction.
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Neuroinflammation: Modulating microglial activation in Alzheimer’s disease.
Structure-Activity Relationships (SAR)
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Oxazole vs. Thiazole: Replacement of sulfur with oxygen in the oxazole ring enhances metabolic stability but reduces insecticidal activity .
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Hydroxymethyl Group: Critical for FLAP binding; esterification abolishes activity.
Future Directions and Challenges
Pharmacokinetic Optimization
Poor oral bioavailability (<30% in rodent models) due to high polarity necessitates prodrug strategies, such as acetylating the hydroxyl group to improve membrane permeability.
Target Selectivity
Off-target effects on cyclooxygenase-2 (COX-2) observed at concentrations >50 μM highlight the need for rational drug design to enhance specificity.
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